N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the reaction of 1-butyl-1H-1,3-benzodiazole with 2-bromoethyl propanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the bromoethyl propanoate, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer .
Comparison with Similar Compounds
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
What sets N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H23N3O/c1-3-5-12-19-14-9-7-6-8-13(14)18-15(19)10-11-17-16(20)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,17,20) |
InChI Key |
QWXYPOOUBWHQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC(=O)CC |
Origin of Product |
United States |
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